molecular formula C18H13BrN2OS B2910638 2-bromo-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865180-83-2

2-bromo-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2910638
CAS No.: 865180-83-2
M. Wt: 385.28
InChI Key: HGEODPGDLIRNGU-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-bromo-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a sophisticated synthetic benzothiazole derivative designed for advanced medicinal chemistry and drug discovery research. Its molecular structure integrates several key features of high research value: the benzothiazole core is a privileged scaffold in medicinal chemistry, known to be present in numerous FDA-approved drugs and experimental compounds targeting a diverse range of biological activities . The presence of the bromo substituent offers a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. The prop-2-yn-1-yl (propargyl) group provides an additional site for chemical modification, particularly through click chemistry, facilitating bioconjugation or the preparation of chemical libraries for high-throughput screening. Researchers can utilize this compound as a key intermediate or a core structural motif in projects aimed at developing novel therapeutic agents. Its structure suggests potential for investigation into areas such as oncology, infectious diseases, and central nervous system disorders, given that thiazole-containing molecules have demonstrated significant anticancer, antimicrobial, and anti-inflammatory properties in scientific literature . The specific stereochemistry (Z-configuration) and the imine bond within the dihydro-benzothiazole ring system are critical for its spatial orientation and potential interaction with biological targets, making it a valuable probe for studying enzyme inhibition and receptor-ligand binding dynamics. This compound is supplied exclusively for research use in biochemical and pharmacological applications.

Properties

IUPAC Name

2-bromo-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2OS/c1-3-10-21-15-9-8-12(2)11-16(15)23-18(21)20-17(22)13-6-4-5-7-14(13)19/h1,4-9,11H,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEODPGDLIRNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-bromoaniline with 6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene in the presence of a suitable base and solvent. The reaction conditions often involve heating and the use of polar aprotic solvents such as acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of reagents and solvents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-bromo-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-bromo-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exerts its effects involves interactions with specific molecular targets. For instance, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole-Benzamide Class

Compound A : (Z)-2-Bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
  • Substituents :
    • Benzothiazole : 3-(2-ethoxyethyl), 6-methylsulfonyl.
    • Benzamide : 2-bromo.
  • Key Differences :
    • The methylsulfonyl group at position 6 enhances polarity and hydrogen-bonding capacity compared to the target compound’s methyl group.
    • The 2-ethoxyethyl substituent at position 3 introduces steric bulk and ether functionality, contrasting with the target’s propargyl group (smaller, π-conjugated).
  • Implications :
    • Increased solubility due to sulfonyl groups but reduced membrane permeability.
    • Ethoxyethyl may hinder binding in sterically sensitive biological targets.
Compound B : 4-(Diethylsulfamoyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
  • Substituents :
    • Benzothiazole : 6-sulfamoyl, 3-propargyl.
    • Benzamide : 4-diethylsulfamoyl.
  • Key Differences :
    • Dual sulfonamide groups (benzamide and benzothiazole) confer strong electron-withdrawing effects and acidity, unlike the target’s bromo substituent.
  • Possible metabolic instability due to sulfonamide susceptibility to enzymatic cleavage.

Pharmacologically Active Analogues

Compound C : Lecozotan Hydrochloride (4-Cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-(pyridin-2-yl)benzamide monohydrochloride)
  • Core Structure : Benzamide linked to a pyridinyl-piperazinyl-benzodioxane system.
  • Key Differences: Replaces benzothiazole with a piperazine-benzodioxane scaffold. Cyanophenyl and pyridinyl substituents diversify electronic properties.
  • Implications :
    • Designed as a 5-HT1A antagonist for Alzheimer’s disease, highlighting the role of heterocyclic diversity in CNS-targeted drugs.
    • The target compound’s benzothiazole core may offer better metabolic stability compared to Lecozotan’s labile piperazine moiety.

Substituent-Driven Property Comparison

Property Target Compound Compound A Compound B
Benzothiazole Subst. 6-methyl, 3-propargyl 6-methylsulfonyl, 3-ethoxyethyl 6-sulfamoyl, 3-propargyl
Benzamide Subst. 2-bromo 2-bromo 4-diethylsulfamoyl
Molecular Weight (g/mol) ~406.3 (estimated) ~500.6 (estimated) 506.6
Key Functional Groups Bromo (σ-hole donor), Propargyl (alkyne) Sulfonyl (polar), Ethoxyethyl (ether) Sulfonamide (acidic, H-bond donor)
Synthetic Complexity Moderate (amide coupling, propargylation) High (sulfonation, ether formation) High (dual sulfonamide introduction)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.